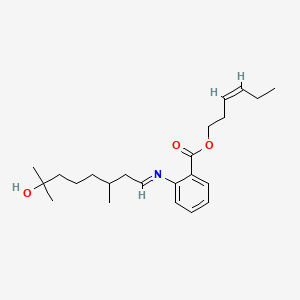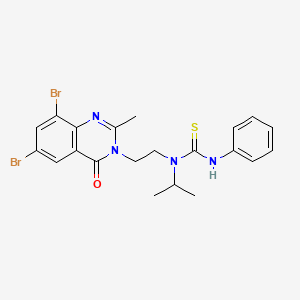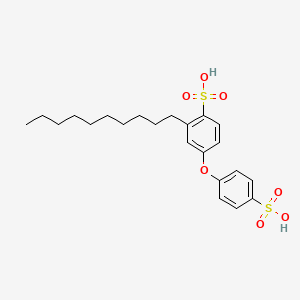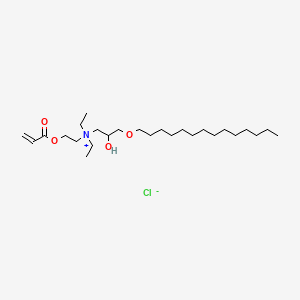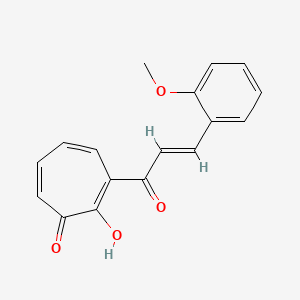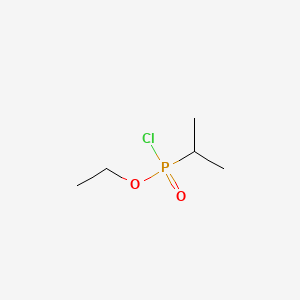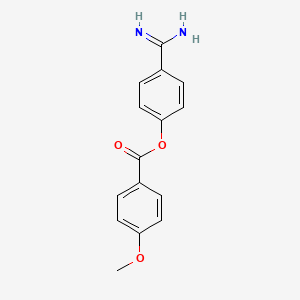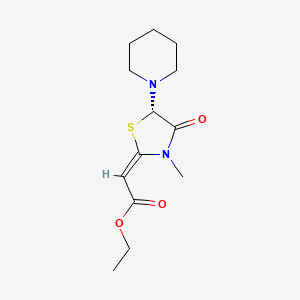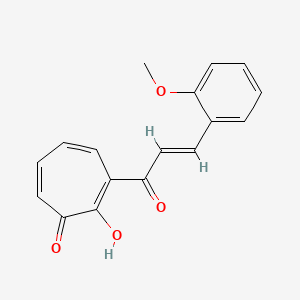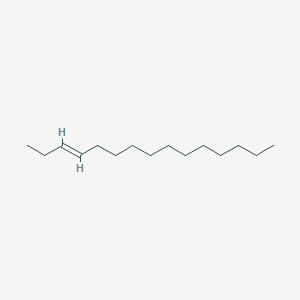
trans-3-Pentadecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3-Pentadecene: is an organic compound with the molecular formula C15H30 It is an alkene, specifically a long-chain hydrocarbon with a double bond located at the third carbon atom in the trans configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method to synthesize trans-3-Pentadecene involves the hydroboration of 1-pentadecene followed by oxidation. This method typically uses borane (BH3) as the hydroborating agent and hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) for the oxidation step.
Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. This method allows for the precise placement of the double bond in the trans configuration.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes such as olefin metathesis or dehydrogenation of alkanes. These methods are scalable and can produce large quantities of the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-3-Pentadecene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and osmium tetroxide (OsO4).
Hydrogenation: The compound can be hydrogenated to form pentadecane using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Halogenation: this compound can react with halogens (e.g., bromine, chlorine) to form dihalides. This reaction typically occurs at room temperature and results in the addition of halogen atoms across the double bond.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, hydrogen peroxide.
Hydrogenation: Hydrogen gas, palladium or platinum catalysts.
Halogenation: Bromine, chlorine.
Major Products:
Oxidation: Epoxides, diols.
Hydrogenation: Pentadecane.
Halogenation: Dihalides.
Applications De Recherche Scientifique
Chemistry:
Catalysis: trans-3-Pentadecene is used as a substrate in catalytic studies to understand the mechanisms of various catalytic processes, including olefin metathesis and hydrogenation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biomimetic Studies: The compound is used in studies that mimic biological processes involving alkenes.
Drug Development: this compound derivatives are explored for their potential pharmacological properties.
Industry:
Polymer Production: It is used as a monomer or comonomer in the production of specialty polymers.
Lubricants: The compound is investigated for its potential use in high-performance lubricants due to its long hydrocarbon chain.
Mécanisme D'action
The mechanism of action of trans-3-Pentadecene in chemical reactions involves the interaction of the double bond with various reagents. For example, in hydrogenation, the double bond interacts with hydrogen gas in the presence of a metal catalyst, leading to the addition of hydrogen atoms and the formation of a saturated hydrocarbon. In oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols.
Comparaison Avec Des Composés Similaires
trans-2-Pentadecene: Similar in structure but with the double bond at the second carbon atom.
cis-3-Pentadecene: The cis isomer of trans-3-Pentadecene, with the double bond in the cis configuration.
Pentadecane: The fully saturated hydrocarbon with no double bonds.
Uniqueness: this compound is unique due to its specific double bond placement and trans configuration, which imparts distinct chemical reactivity and physical properties compared to its isomers and saturated counterpart. This uniqueness makes it valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
74392-35-1 |
|---|---|
Formule moléculaire |
C15H30 |
Poids moléculaire |
210.40 g/mol |
Nom IUPAC |
(E)-pentadec-3-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h5,7H,3-4,6,8-15H2,1-2H3/b7-5+ |
Clé InChI |
WNBDFALPKHFDJO-FNORWQNLSA-N |
SMILES isomérique |
CCCCCCCCCCC/C=C/CC |
SMILES canonique |
CCCCCCCCCCCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


